10-(acetylamino)-3-methyldecanoic acid
Description
10-(Acetylamino)-3-methyldecanoic acid is a branched-chain fatty acid derivative featuring an acetylamino (-NHCOCH₃) group at the 10th carbon and a methyl (-CH₃) substituent at the 3rd position of a decanoic acid backbone. The acetylamino group likely enhances hydrogen-bonding capacity and solubility, while the methyl branch may influence lipophilicity and steric interactions, affecting its behavior in biological systems or synthetic applications .
Properties
IUPAC Name |
10-acetamido-3-methyldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(10-13(16)17)8-6-4-3-5-7-9-14-12(2)15/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTGMVQLGJWMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCNC(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tunicamycin Derivatives (e.g., TUN3)
- Structure : TUN3 (Tun-15:0) contains a saturated N-acyl chain instead of the conjugated double bond found in native tunicamycins.
- Key Differences: Unlike 10-(acetylamino)-3-methyldecanoic acid, TUN3 lacks a methyl branch but shares the presence of an N-acyl group.
- Functional Impact: Toxicity: TUN3 exhibits reduced eukaryotic toxicity compared to its conjugated counterparts, suggesting that saturation in the acyl chain mitigates cellular damage .
3-Acetylamino-1-Adamantane Acetic Acid
- Structure: Features an adamantane backbone with an acetylamino group and acetic acid side chain .
- Key Differences: The rigid adamantane core contrasts sharply with the flexible decanoic acid chain of the target compound.
- Functional Impact: Solubility and Bioavailability: The adamantane structure likely reduces solubility in aqueous media compared to the linear decanoic acid chain. Biological Targets: Adamantane derivatives often target viral proteins (e.g., influenza M2 ion channels), whereas decanoic acid analogs may interact with lipid membranes or enzymes .
10-Undecenoic Acid
- Structure: A monounsaturated fatty acid (C11:1) with a terminal double bond .
- Key Differences: Lacks both the acetylamino and methyl groups but shares a similar carbon chain length.
- Functional Impact: Stability: 10-Undecenoic acid is stable under recommended storage conditions but decomposes under heat, producing toxic fumes. The methyl and acetylamino groups in the target compound may alter thermal stability . Applications: Used in antifungal formulations, suggesting that acetylamino/methyl modifications could expand therapeutic utility .
10-[(6-Aminohexyl)amino]-10-Oxodecanoic Acid
- Structure: Contains an aminohexyl-amide group at the 10th position .
- Key Differences: The aminohexyl moiety introduces additional hydrogen-bonding sites compared to the acetylated amine in the target compound.
- Functional Impact: Hydrophilicity: The aminohexyl group increases water solubility, whereas the acetyl group in the target compound balances hydrophilicity and lipophilicity. Drug Delivery: Aminohexyl derivatives are used in prodrug designs, implying that structural tweaks in the target compound could optimize pharmacokinetics .
Research Implications and Gaps
- Toxicity Modulation: The acetylamino group in this compound may reduce cytotoxicity compared to azido or unsaturated analogs, as seen in tunicamycins .
- Synthetic Challenges: Methyl branching at C3 could complicate synthesis, akin to oxidative side reactions observed in acetylamino-containing compounds under harsh conditions .
- Therapeutic Potential: Structural parallels to decanoic acid derivatives suggest applications in antimicrobial or lipid metabolism modulation, warranting further empirical studies.
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